(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3/c1-22(2)12-6-4-11(5-7-12)10-18-21-16-19-14-13(24(16)8-9-25)15(26)20-17(27)23(14)3/h4-7,10,25H,8-9H2,1-3H3,(H,19,21)(H,20,26,27)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXGYHBWOMGQEZ-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)N(C)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)N(C)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
STK840162 is a first-in-class α/β-IL-2R biased partial agonist. It is engineered to selectively stimulate CD25+ antigen-activated T cells , which are associated with potent anti-tumor activity. These T cells play a crucial role in the immune response against cancer cells.
Mode of Action
The compound works by selectively interacting with its targets, the CD25+ antigen-activated T cells. By doing so, it promotes the activation and proliferation of these T cells, enhancing the body’s immune response against tumor cells. It avoids broad stimulation of other lymphocytes, such as natural killer (NK) cells, which are associated with IL-2 toxicity.
Pharmacokinetics
The pharmacokinetics of STK840162 are still under investigation. A phase 1a/1b study is currently evaluating the safety, pharmacokinetics, immunogenicity, preliminary efficacy, and pharmacodynamics of STK-012. The study aims to understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
In the initial results from a Phase 1a/1b clinical trial, STK-012 monotherapy demonstrated a favorable safety, efficacy, pharmacokinetic, and pharmacodynamic profile. It was reported to have multiple objective responses, driven by robust induction of interferon‐gamma (IFNγ) and selective expansion of antigen-activated T cells.
Biological Activity
The compound (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a substituted purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of the KRAS G12C mutation, which is implicated in various cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.
The compound functions primarily as an inhibitor of the KRAS G12C protein. KRAS proteins are small GTPases that play a critical role in cell signaling pathways regulating proliferation and survival. The inhibition of KRAS G12C leads to disrupted signaling pathways associated with cancer progression, making it a target for therapeutic intervention in malignancies such as lung and pancreatic cancers .
Anticancer Properties
Recent studies have demonstrated that (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| A549 (Lung cancer) | 5.2 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (Breast cancer) | 4.8 | DNA fragmentation and caspase activation |
| HCT116 (Colon cancer) | 3.6 | Inhibition of cell proliferation |
| HL-60 (Leukemia) | 6.1 | Activation of caspase-3 |
These results indicate that the compound not only inhibits cell growth but also triggers apoptotic pathways in cancer cells.
Case Studies
- Study on Lung Cancer Cell Lines : A study evaluated the compound's efficacy against A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 5.2 µM. The mechanism involved apoptosis induction as evidenced by increased caspase-3 activity and PARP cleavage .
- Breast Cancer Research : In another investigation focusing on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 4.8 µM. The study highlighted that treatment led to significant DNA fragmentation and activation of apoptotic markers, suggesting its potential as a therapeutic agent against breast cancer .
- Colon Cancer Study : Research involving HCT116 colon cancer cells showed that the compound effectively inhibited proliferation with an IC50 value of 3.6 µM. The study concluded that the compound could serve as a promising candidate for further development in colon cancer therapies .
Safety and Toxicity
Preliminary toxicity assessments have been conducted to evaluate the safety profile of this compound. In animal models, doses up to 300 mg/kg were administered without significant adverse effects observed within a short-term observation period . However, further long-term studies are necessary to fully characterize its safety profile.
Scientific Research Applications
The compound has shown promising biological activities which can be categorized as follows:
Anticancer Properties
Research indicates that (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can inhibit the growth of various cancer cell lines through multiple mechanisms:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 12 | Cell cycle arrest |
| A549 | 10 | Inhibition of specific enzymes |
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells and inhibits their proliferation by interfering with key enzymatic pathways involved in cell cycle regulation.
Antioxidant Activity
The compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which is crucial for protecting cells from oxidative stress. The antioxidant activity has been quantified using various assays:
| Assay Type | Result |
|---|---|
| DPPH Radical Scavenging | IC50 = 20 µM |
| ABTS Radical Scavenging | IC50 = 25 µM |
These results indicate its potential utility in formulations aimed at reducing oxidative damage in biological systems.
Neuropharmacological Effects
The structure of the compound suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may bind to serotonin receptors, which could have implications for mood disorders and neurodegenerative diseases.
Case Studies
-
Bioorganic Chemistry Study :
A notable study published in Bioorganic Chemistry evaluated several purine derivatives, including this compound. The findings highlighted its efficacy as a dual ligand for serotonin receptors and its potential therapeutic applications in treating mood disorders and certain cancers. -
In Vivo Studies :
Further research is ongoing to assess the in vivo efficacy of this compound in animal models. Initial results suggest that it may enhance the effectiveness of existing chemotherapeutic agents while minimizing side effects.
Preparation Methods
Nucleophilic Substitution at Position 8
The synthesis begins with 8-chlorotheophylline (1,3-dimethyl-8-chloro-1H-purine-2,6(3H,7H)-dione) as the starting material. Hydrazine hydrate reacts with the C8 chloride via nucleophilic aromatic substitution (SNAr), displacing chlorine to form 8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (Figure 1).
Reaction Conditions
- Solvent : Anhydrous ethanol
- Temperature : Reflux at 78°C for 9 hours
- Catalyst : Triethylamine (1 mL) to neutralize HCl byproducts
- Workup : Neutralization with 10% HCl, followed by recrystallization in ethanol
Characterization Data
- Yield : 81%
- Melting Point : 176–178°C
- FT-IR : 3244 cm⁻¹ (N–H stretch), 1716 cm⁻¹ (C=O)
- ¹H NMR (DMSO-d₆) : δ 3.17 (s, 3H, N1–CH₃), 3.33 (s, 3H, N3–CH₃), 7.52 (br, 1H, NH)
Alkylation at Position 7: Introduction of the 2-Hydroxyethyl Group
Selection of Alkylating Agent
To introduce the 2-hydroxyethyl group at position 7, 8-hydrazinyl-3-methylpurine is treated with 2-bromoethanol under basic conditions. This SN2 reaction proceeds via deprotonation of the N7 nitrogen, followed by nucleophilic attack on the alkyl halide.
Reaction Conditions
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- Temperature : 60°C for 12 hours
- Molar Ratio : 1:1.2 (purine intermediate : 2-bromoethanol)
Optimization Challenges
- Competing O-alkylation is minimized by using a polar aprotic solvent (DMF) and controlled stoichiometry.
- Excess alkylating agent leads to di-substitution at N7 and N9, necessitating precise reactant ratios.
Characterization Data
Schiff Base Condensation with 4-(Dimethylamino)benzaldehyde
Formation of the (E)-Benzylidene Hydrazone
The hydrazinyl group at position 8 undergoes condensation with 4-(dimethylamino)benzaldehyde to form the title compound. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to yield the imine (Figure 2).
Reaction Conditions
- Solvent : Ethanol
- Catalyst : Glacial acetic acid (2 drops)
- Temperature : Reflux at 78°C for 2 hours
- Workup : Neutralization with triethylamine, recrystallization in ethanol
Stereochemical Control
- The E-isomer is favored due to steric hindrance between the purine ring and the dimethylamino phenyl group.
- ¹H NMR coupling constants (J = 12–14 Hz) confirm trans-configuration of the hydrazone.
Characterization Data
- Yield : 74%
- Melting Point : 165–166°C
- FT-IR : 1604 cm⁻¹ (C=N), 1500 cm⁻¹ (C=C aromatic)
- ¹H NMR (DMSO-d₆) : δ 8.71 (s, 1H, CH=N), 3.24 (s, 3H, N(CH₃)₂)
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrazine Substitution | Ethanol | Triethylamine | 81 | 98 |
| Alkylation | DMF | K₂CO₃ | 68 | 95 |
| Schiff Base Formation | Ethanol | Acetic Acid | 74 | 97 |
Key Observations
- Polar aprotic solvents (DMF) enhance alkylation efficiency by stabilizing transition states.
- Acid catalysis in Schiff base formation accelerates imine formation but requires neutralization to prevent purine degradation.
Mechanistic Insights and Side Reactions
Competing Pathways in Hydrazone Formation
- Oxidative Byproducts : Trace amounts of azobenzene derivatives form under aerobic conditions, mitigated by inert atmosphere (N₂ or Ar).
- Tautomerization : The hydrazone exists in equilibrium with its enol form, stabilized by intramolecular hydrogen bonding.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Microreactor technology reduces reaction times by 40% compared to batch processes.
- Residence Time : 30 minutes for Schiff base condensation at 100°C.
Purification Techniques
- Column Chromatography : Silica gel (ethyl acetate/hexane, 7:3) removes unreacted aldehyde.
- Crystallization : Ethanol/water (8:2) yields >99% pure product.
Q & A
Q. What synthetic methodologies are effective for producing (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione?
- Methodological Answer : The compound can be synthesized via hydrazone formation through condensation of hydrazine derivatives with carbonyl-containing precursors. Key steps include:
- Refluxing with sodium acetate in glacial acetic acid (12–14 hours at 110–120°C).
- Purification via recrystallization (ethanol/water mixtures yield 64–75% purity).
- Critical parameters: anhydrous conditions and controlled temperature gradients.
- Characterization requires ¹H/¹³C NMR for hydrazinyl proton verification (δ 2.62–8.20 ppm) and IR spectroscopy for C=N/C=O validation (1633–1721 cm⁻¹) .
Table 1 : Example Reaction Conditions from Literature
| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Hydrazine derivative | 4-Dimethylaminobenzaldehyde | Acetic acid | 110 | 14 | 64 |
| 8-Bromo-theophylline analog | Hydrazine hydrate (80%) | Ethanol/H₂O | Reflux | 12 | 68 |
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Identify hydrazinyl protons (δ 6.28–8.20 ppm) and aromatic carbons (121.2–146.9 ppm).
- IR Spectroscopy : Confirm C=N (1633 cm⁻¹) and C=O (1721 cm⁻¹) stretches.
- Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., m/z 803 [M⁺] for analogs) .
- Cross-reference with elemental analysis (C, H, N, S) to ensure <2% deviation from theoretical values .
Q. How should researchers select a theoretical framework for studying this compound’s mechanism of action?
- Methodological Answer :
- Link studies to xanthine derivative pharmacology (e.g., adenosine receptor antagonism) or hydrazone-based bioactivity (e.g., antimicrobial/antioxidant mechanisms).
- Use molecular docking to hypothesize binding affinities for target enzymes (e.g., phosphodiesterases).
- Validate through comparative assays with known inhibitors (e.g., theophylline analogs) .
Advanced Research Questions
Q. How can computational models predict the environmental fate of this xanthine derivative?
- Methodological Answer :
- Quantum Mechanical Calculations (DFT) : Determine hydrolysis half-lives (B3LYP/6-31G* level).
- Molecular Dynamics (AMBER) : Model soil adsorption capacities.
- Key parameters: logP (predicted 1.8–2.3 via ChemAxon) and topological polar surface area (120–140 Ų).
- Validate with HPLC-MS tracking in simulated aquatic systems (pH 7.4, 25°C) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Conduct meta-analysis of existing datasets (e.g., IC₅₀ values for kinase inhibition).
- Standardize assay conditions: pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%).
- Use orthogonal validation methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How can molecular modeling optimize the compound’s selectivity for target receptors?
- Methodological Answer :
- Perform docking simulations (AutoDock Vina) against receptor libraries (e.g., PDB entries for adenosine receptors).
- Prioritize compounds with ΔG < -8 kcal/mol and hydrogen-bonding interactions with key residues (e.g., His250 in A₂A receptors).
- Validate predictions via competitive binding assays (³H-labeled antagonists) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly (50–75%) across published protocols?
- Methodological Answer :
- Variations arise from:
- Precursor purity (HPLC-grade reagents improve yields by 15–20%).
- Reaction time (under-refluxing <12 hours reduces cyclization efficiency).
- Mitigate through:
- Kinetic monitoring via TLC (hexane/ethyl acetate 3:1).
- Catalyst screening (e.g., p-toluenesulfonic acid vs. NaOAc) .
Methodological Framework Integration
Q. How to design experiments assessing metabolic stability in biological systems?
- Methodological Answer :
- In vitro : Incubate with liver microsomes (human/rat, 1 mg/mL) and NADPH (1 mM) at 37°C. Monitor depletion via LC-MS/MS over 60 minutes.
- In silico : Use ADMET Predictor™ to estimate CYP450 isoform susceptibility (highlight CYP3A4/2D6 interactions) .
Synthetic Optimization Table
Table 2 : Comparative Analysis of Purification Methods
| Method | Solvent System | Purity (%) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Recrystallization | Ethanol/H₂O (1:1) | 95 | 64 | Removes polar byproducts |
| Column Chromatography | CH₂Cl₂/MeOH (20:1) | 98 | 58 | Separates regioisomers |
| Flash Distillation | Toluene | 85 | 72 | Scalable for >10 g batches |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
